![molecular formula C18H30ClNO B1441175 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220032-17-6](/img/structure/B1441175.png)
3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride is C18H30ClNO . Its molecular weight is 311.89 . Unfortunately, the specific structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride, such as its melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
Novel Cytotoxic and Anticancer Agents
A study by Dimmock et al. (1998) explored a series of compounds including piperidine derivatives, revealing their significant cytotoxicity towards murine and human tumor cells. Piperidines showed enhanced potency compared to their acyclic analogues, indicating their potential as novel classes of cytotoxic agents, with particular compounds showing promising activity against colon cancers. This highlights the relevance of such chemical structures in cancer research, suggesting that derivatives of 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride could similarly hold valuable anticancer properties (Dimmock et al., 1998).
Antidepressant Properties
Although not directly related to the specific chemical , the investigation into paroxetine hydrochloride, a phenylpiperidine derivative, offers insights into the potential neurological applications of similar compounds. Paroxetine is known for its selective serotonin reuptake inhibition, used in treating various anxiety and stress disorders. This suggests that the structural framework of phenylpiperidine derivatives, akin to 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride, might be explored for similar antidepressant properties (Germann et al., 2013).
Neuroleptic Applications
A study by Nakatsuka et al. (1981) on the synthesis of neuroleptic agents underscores the importance of piperidine derivatives in developing drugs for mental health conditions. The research process and outcomes indicate that compounds featuring the piperidine structure are potential candidates for treating psychiatric disorders, potentially extending to derivatives like 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride (Nakatsuka et al., 1981).
Anticholinesterase Activity
The synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity presented by Sugimoto et al. (1990) reveal the potential of piperidine derivatives in treating cognitive disorders such as Alzheimer's disease. The study found that specific modifications to the piperidine structure significantly enhanced anti-AChE activity, suggesting that similar strategies could be applied to 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride for developing antidementia agents (Sugimoto et al., 1990).
Brine Shrimp Bioassay and Toxicity Studies
Research by Gul et al. (2003) on the toxicity of bis Mannich bases and corresponding piperidinols, including various hydrochloride derivatives, through the brine shrimp bioassay, provides a foundation for assessing the biological activity and safety profile of new compounds. This study's methodologies and findings can guide toxicity evaluations for 3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride, ensuring its potential applications are safe for further development (Gul et al., 2003).
Safety And Hazards
properties
IUPAC Name |
3-[2-[4-(2-methylbutan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.ClH/c1-4-18(2,3)16-7-9-17(10-8-16)20-13-11-15-6-5-12-19-14-15;/h7-10,15,19H,4-6,11-14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHOBDRIHFZAFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[4-(tert-Pentyl)phenoxy]ethyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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